2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide typically involves the reaction of 2H-1,3-benzodioxole-5-amine with N-cyclopentylpropanamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to allosteric sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclohexylpropanamide
- 2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclobutylpropanamide
- 2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopropylpropanamide
Uniqueness
2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide is unique due to its specific structural features, such as the cyclopentyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)-N-cyclopentylpropanamide |
InChI |
InChI=1S/C15H20N2O3/c1-10(15(18)17-11-4-2-3-5-11)16-12-6-7-13-14(8-12)20-9-19-13/h6-8,10-11,16H,2-5,9H2,1H3,(H,17,18) |
InChI Key |
TWZKUNILKNDDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCC1)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.